molecular formula C15H23ClN2O2 B8026278 Benzyl 5-(aminomethyl)-2-methylpiperidine-1-carboxylate hydrochloride

Benzyl 5-(aminomethyl)-2-methylpiperidine-1-carboxylate hydrochloride

Cat. No.: B8026278
M. Wt: 298.81 g/mol
InChI Key: JHTNUVDMZWBRDZ-UHFFFAOYSA-N
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Description

Benzyl 5-(aminomethyl)-2-methylpiperidine-1-carboxylate hydrochloride is a chemical compound that belongs to the piperidine class. This compound is characterized by the presence of a benzyl group, an aminomethyl group, and a carboxylate group attached to a piperidine ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 5-(aminomethyl)-2-methylpiperidine-1-carboxylate hydrochloride typically involves the reaction of benzyl chloride with 5-(aminomethyl)-2-methylpiperidine-1-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques such as crystallization and chromatography ensures the production of high-quality compounds suitable for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

Benzyl 5-(aminomethyl)-2-methylpiperidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

Benzyl 5-(aminomethyl)-2-methylpiperidine-1-carboxylate hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is conducted to explore its potential therapeutic applications, such as its use in drug development and as a pharmacological tool.

    Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Benzyl 5-(aminomethyl)-2-methylpiperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 4-(aminomethyl)-2-methylpiperidine-1-carboxylate hydrochloride
  • Benzyl 5-(aminomethyl)-3-methylpiperidine-1-carboxylate hydrochloride
  • Benzyl 5-(aminomethyl)-2-ethylpiperidine-1-carboxylate hydrochloride

Uniqueness

Benzyl 5-(aminomethyl)-2-methylpiperidine-1-carboxylate hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

benzyl 5-(aminomethyl)-2-methylpiperidine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2.ClH/c1-12-7-8-14(9-16)10-17(12)15(18)19-11-13-5-3-2-4-6-13;/h2-6,12,14H,7-11,16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTNUVDMZWBRDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1C(=O)OCC2=CC=CC=C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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